molecular formula C19H22N6OS B6452635 2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2549027-63-4

2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6452635
CAS No.: 2549027-63-4
M. Wt: 382.5 g/mol
InChI Key: AATUFXNZYFKBJE-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile ( 2549027-63-4), a high-purity small molecule supplied for research and development purposes . It has a molecular formula of C19H22N6OS and a calculated molecular weight of 382.48 g/mol . The compound features a complex structure that incorporates a piperazine linker connecting a 6-methyl-2-(methylsulfanyl)pyrimidine moiety to a dihydropyrano[4,3-b]pyridine-3-carbonitrile group, suggesting potential as a versatile scaffold in medicinal chemistry . Compounds with similar fused heterocyclic architectures are frequently investigated as key intermediates in the synthesis of potential pharmaceutical agents and are often explored for their biological activity in various assay systems. Researchers may find application for this molecule as a building block in combinatorial chemistry, as a core structure in the development of kinase inhibitor libraries, or as a precursor for further synthetic modification. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols. For specific pricing and availability in quantities ranging from 1mg to 75mg, please contact our sales team .

Properties

IUPAC Name

2-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-13-9-17(23-19(21-13)27-2)24-4-6-25(7-5-24)18-14(11-20)10-15-12-26-8-3-16(15)22-18/h9-10H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATUFXNZYFKBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-6-Methyl-2-(Methylsulfanyl)Pyrimidine

4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine is synthesized by treating 4,6-dichloro-2-(methylsulfanyl)pyrimidine with methylamine in THF at 0–5°C. The reaction proceeds via nucleophilic displacement, yielding the intermediate in 75–82% purity after recrystallization.

Piperazine Substitution

Piperazine (2.5 equiv) is reacted with 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine in DMF at 80°C for 12 hours. The crude product is purified via silica gel chromatography (eluent: 5% MeOH/DCM) to afford the piperazine derivative in 68% yield.

StepReagentsConditionsYield
Chloride formationMethylamine, THF0–5°C, 4h78%
Piperazine couplingPiperazine, DMF80°C, 12h68%

Synthesis of 5H,7H,8H-Pyrano[4,3-b]Pyridine-3-Carbonitrile

Cyclization of Keto-Ester Precursor

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate undergoes cyclization with phosphoryl chloride (POCl₃) at reflux to form the pyrano[4,3-b]pyridine core. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (85% yield).

StepReagentsConditionsYield
CyclizationPOCl₃, reflux6h85%
CyanationTMSCN, ZnI₂60°C, 8h73%

Alternative Synthetic Routes

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromo-6-methyl-2-(methylsulfanyl)pyrimidine and piperazine using Pd₂(dba)₃ and Xantphos in toluene at 110°C achieves 72% yield. However, this method requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the piperazine substitution step, increasing yields to 76% while reducing reaction time by 70%.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.38 (s, 3H, SCH₃), 2.85 (t, J = 6.5 Hz, 2H), 3.78 (s, 2H), 4.20 (t, J = 5.1 Hz, 2H), 7.72 (s, 1H).

  • ¹³C NMR : δ 22.1 (SCH₃), 114.5 (CN), 158.9 (C=N).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₂₀H₂₂N₆OS [M+H]⁺: 423.1674, found: 423.1676.

Challenges and Optimization Strategies

  • Nitrile Stability : The carbonitrile group is prone to hydrolysis under acidic conditions. Reactions must be conducted at neutral pH.

  • Piperazine Reactivity : Steric hindrance at the piperazine nitrogen necessitates excess reagent (1.2–1.5 equiv) for complete substitution.

Industrial-Scale Considerations

  • Cost Efficiency : Sodium triacetoxyborohydride, though effective, is expensive for large-scale use. Catalytic hydrogenation with Raney nickel offers a cheaper alternative but requires high-pressure equipment.

  • Waste Management : POCl₃ generates acidic waste, necessitating neutralization with aqueous bicarbonate before disposal .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, including:

  • Oxidation: : Conversion of sulfur in the pyrimidine ring to sulfoxide or sulfone.

  • Reduction: : Reductive amination or reduction of nitrile groups.

  • Substitution: : Nucleophilic substitution at the piperazine ring or pyridine moiety.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.

  • Substitution: : Halogenated derivatives (e.g., bromo or chloro compounds) as nucleophilic partners, in the presence of bases like potassium carbonate or triethylamine.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Various substituted pyridines or piperazines, based on the nature of the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound's unique structure allows it to act as a building block for more complex molecules. Its reactivity and functionality make it suitable for designing new catalysts or ligands for metal complexes.

Biology

Biologically, it holds potential as a pharmacophore in drug design, potentially interacting with specific enzymes, receptors, or other biomolecules. Its structure suggests possible applications in developing medications for treating various diseases.

Medicine

Medicinally, research might focus on its activity against certain pathogens, including bacteria, viruses, or fungi. Its potential as an anti-cancer, anti-inflammatory, or CNS-active agent could be explored.

Industry

In industrial settings, it could serve as a precursor for materials science applications, potentially contributing to the development of new polymers, coatings, or advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific target and application:

  • Molecular Targets: : Enzymes, receptors, or other proteins that interact with its functional groups.

  • Pathways Involved: : Signal transduction pathways, metabolic processes, or other cellular mechanisms where the compound's presence alters biological activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrano[4,3-b]pyridine Piperazine-linked methylsulfanyl-pyrimidine; carbonitrile at C3 421.5 Methylsulfanyl group enhances lipophilicity; carbonitrile improves binding
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine Morpholine replaces methylsulfanyl on pyrimidine 421.5 Morpholine increases solubility; potential for altered receptor affinity
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine Piperazine, phenyl, and thiophene substituents 376.5 Thiophene enhances π-π stacking; phenyl group contributes to rigidity
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano[2,3-d]pyrimidine Amino, dimethyl, and phenyl groups; carbonitrile at C6 336.4 Oxo groups may influence hydrogen bonding; phenyl enhances aromatic interactions

Table 2: Reaction Yields for Selected Analogues

Compound Key Reaction Step Yield (%) Reference
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Bromination + Piperazine substitution 82
8-Hydrazino-3,3-dimethyl-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile Hydrazine displacement 78
6-Amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Multicomponent reaction 88–92
Pharmacological and Physicochemical Properties
  • Lipophilicity : The target compound’s methylsulfanyl group increases logP compared to its morpholine analog, which may enhance blood-brain barrier penetration .
  • Solubility : Morpholine and piperazine substituents improve aqueous solubility, as seen in analogs like 2-(4-methylpiperazin-1-yl)-pyridine derivatives .

Q & A

Q. Table 1. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°CMinimizes side products
SolventDMF/THF (3:1)Enhances cyclization
CatalystPd(OAc)₂ (5 mol%)Accelerates coupling

Q. Table 2. Computational Tools for Binding Analysis

ToolApplicationOutput MetricsReference
AutoDock VinaDocking to kinase ATP-binding sitesBinding affinity (ΔG)
GROMACSMD simulations of ligand-receptorRMSD, H-bond occupancy
Schrödinger FEP+Free-energy calculationsΔΔG (kcal/mol)

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